molecular formula C10H12FNO2 B8591700 N-(4-ethoxy-3-fluorophenyl)acetamide

N-(4-ethoxy-3-fluorophenyl)acetamide

Cat. No. B8591700
M. Wt: 197.21 g/mol
InChI Key: IJDGXRWAKGSRLF-UHFFFAOYSA-N
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Patent
US08772316B2

Procedure details

To a solution of 4-ethoxy-3-fluoroaniline SMA 44094 (464 mg, 2.99 mmol) in dry CH2Cl2 (15 mL) in a 50 mL round-bottomed flask equipped with a magnetic stirrer were added DIEA (2.0 mL, 12 mmol), DMAP (87 mg, 0.7 mmol) and acetic anhydride (1.7 mL, 18 mmol) and the mixture was stirred for 5 h at RT. The solution was then diluted with more CH2Cl2 (30 mL), washed with brine (10 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 50:50) gave N-(4-ethoxy-3-fluorophenyl)acetamide SMA 44098 as a beige solid (242 mg, 41% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
41%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][C:5]=1[F:11])[CH3:2].CCN(C(C)C)C(C)C.[C:21](OC(=O)C)(=[O:23])[CH3:22]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH2:1]([O:3][C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:21](=[O:23])[CH3:22])=[CH:6][C:5]=1[F:11])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=C(N)C=C1)F
Name
Quantity
464 mg
Type
reactant
Smiles
C(C)OC1=C(C=C(N)C=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
87 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C. under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 50:50)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)NC(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 242 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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